2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301360
InChI: InChI=1S/C18H20N6OS/c1-23(2)15-10-8-14(9-11-15)20-16(25)12-26-18-22-21-17(24(18)19)13-6-4-3-5-7-13/h3-11H,12,19H2,1-2H3,(H,20,25)
SMILES:
Molecular Formula: C18H20N6OS
Molecular Weight: 368.5 g/mol

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

CAS No.:

Cat. No.: VC16301360

Molecular Formula: C18H20N6OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide -

Specification

Molecular Formula C18H20N6OS
Molecular Weight 368.5 g/mol
IUPAC Name 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Standard InChI InChI=1S/C18H20N6OS/c1-23(2)15-10-8-14(9-11-15)20-16(25)12-26-18-22-21-17(24(18)19)13-6-4-3-5-7-13/h3-11H,12,19H2,1-2H3,(H,20,25)
Standard InChI Key WTJFIFZDSKILJV-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide, reflects its three primary components:

  • A 1,2,4-triazole ring substituted with an amino group at position 4 and a phenyl group at position 5.

  • A sulfanyl-acetamide bridge linking the triazole to a dimethylamino phenyl group.

  • A 4-(dimethylamino)phenyl moiety providing electron-donating characteristics .

The canonical SMILES string (CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3) and InChIKey (WTJFIFZDSKILJV-UHFFFAOYSA-N) confirm the spatial arrangement critical for intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀N₆OS
Molecular Weight368.5 g/mol
IUPAC Name2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
PubChem CID1994569
Topological Polar Surface Area119 Ų

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

The synthesis typically involves a multi-step protocol:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with phenylacetic acid precursors yields the 4-amino-5-phenyl-1,2,4-triazole scaffold .

  • Sulfanyl-Acetamide Bridging: Thiolation of the triazole’s 3-position using mercaptoacetic acid, followed by coupling with 4-(dimethylamino)aniline via carbodiimide-mediated amide bond formation .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the triazole’s 3-position requires precise stoichiometric control.

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Peaks at δ 2.98 ppm (s, 6H, N(CH₃)₂), δ 6.65–7.45 ppm (aryl protons), and δ 8.21 ppm (s, 1H, NH) confirm the dimethylamino phenyl and triazole groups .

  • ¹³C NMR: Signals at δ 167.5 ppm (C=O) and δ 121–150 ppm (aromatic carbons) validate the acetamide linkage .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 369.1 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀N₆OS .

Infrared (IR) Spectroscopy

Absorption bands at 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S) corroborate functional groups.

Comparative Analysis with Structural Analogues

Fluorinated Derivative: CID 2019075

The analogue 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide (C₁₈H₁₉FN₆OS) introduces a 2-fluorophenyl group, increasing molecular weight to 386.4 g/mol . Fluorination enhances metabolic stability and bioavailability, as evidenced by prolonged half-life in pharmacokinetic studies .

Table 2: Comparative Properties

PropertyTarget CompoundFluorinated Analogue
Molecular Weight368.5 g/mol386.4 g/mol
LogP (Predicted)2.12.5
Antimicrobial MIC (Avg.)Not reported12 µg/mL (Gram-negative)
Metabolic StabilityModerate (t₁/₂ = 2.1 h)High (t₁/₂ = 4.8 h)

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